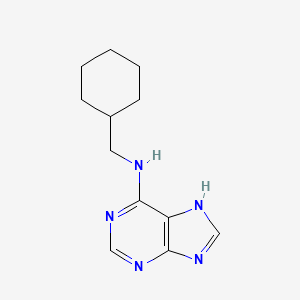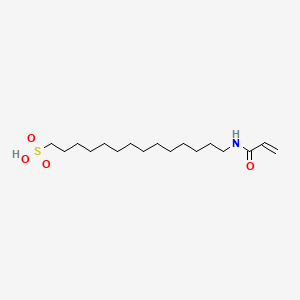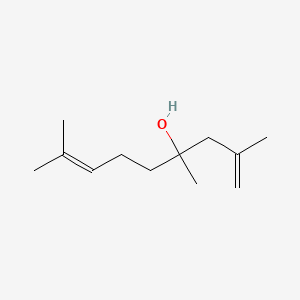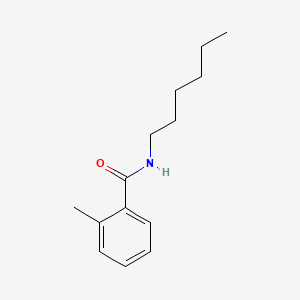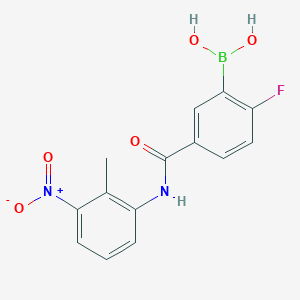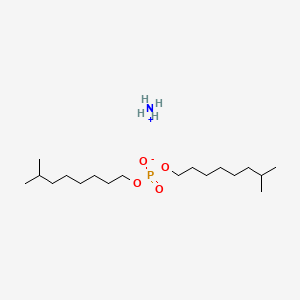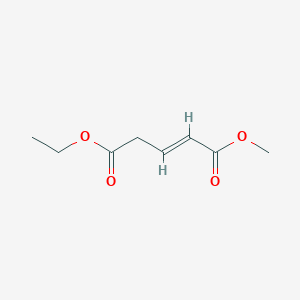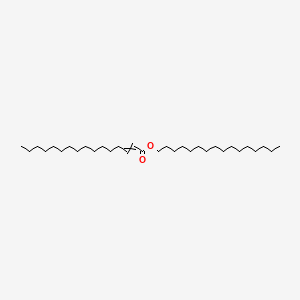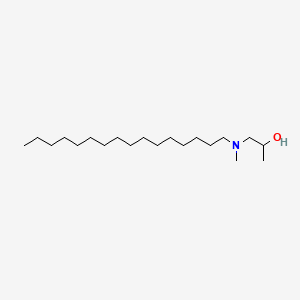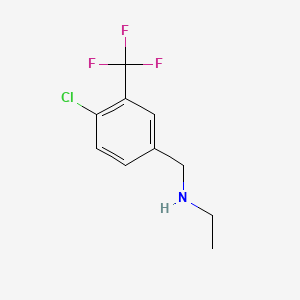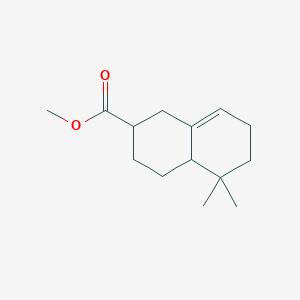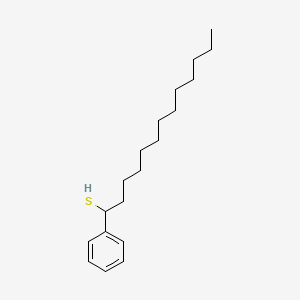
Dodecyltoluene-alpha-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyltoluene-alpha-thiol is an organosulfur compound with the chemical formula C19H32S and a molecular weight of 292.52 g/mol . This compound is characterized by the presence of a thiol group (-SH) attached to a dodecyltoluene structure. Thiols are known for their distinctive sulfur-containing functional group, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dodecyltoluene-alpha-thiol can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction (SN2) of an alkyl halide with thiourea, followed by hydrolysis to yield the desired thiol . Another method involves the reaction of acrylamides with sulfur, leading to the formation of polysulfides, which can be sequentially reduced to produce thiols .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using readily available starting materials such as alkyl halides and thiourea. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Dodecyltoluene-alpha-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R) under mild oxidizing conditions.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides (R-X) are commonly used in nucleophilic substitution reactions with thiols.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R)
Reduction: Thiols (R-SH)
Substitution: Thioethers (R-S-R’)
Applications De Recherche Scientifique
Dodecyltoluene-alpha-thiol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of dodecyltoluene-alpha-thiol involves its ability to participate in thiol-disulfide exchange reactions, which are crucial for maintaining redox homeostasis in biological systems . Thiols can act as antioxidants by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. Additionally, thiols can modulate the activity of various enzymes and proteins through the formation and reduction of disulfide bonds .
Comparaison Avec Des Composés Similaires
Dodecyltoluene-alpha-thiol can be compared with other similar compounds, such as:
Benzyl mercaptan (C7H8S): A simpler aromatic thiol with a benzyl group.
Thiophenol (C6H5SH): An aromatic thiol with a phenyl group.
Dodecyl mercaptan (C12H26S): An aliphatic thiol with a dodecyl group.
Uniqueness: this compound is unique due to its combination of an aromatic toluene ring and a long aliphatic dodecyl chain, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, including organic synthesis, materials science, and biological research .
Propriétés
Numéro CAS |
27043-31-8 |
|---|---|
Formule moléculaire |
C19H32S |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
1-phenyltridecane-1-thiol |
InChI |
InChI=1S/C19H32S/c1-2-3-4-5-6-7-8-9-10-14-17-19(20)18-15-12-11-13-16-18/h11-13,15-16,19-20H,2-10,14,17H2,1H3 |
Clé InChI |
WQMGTTZOKQFQJE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C1=CC=CC=C1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


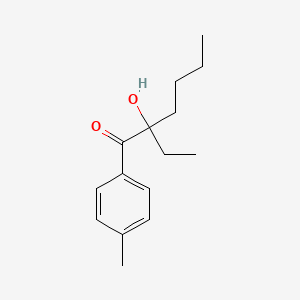
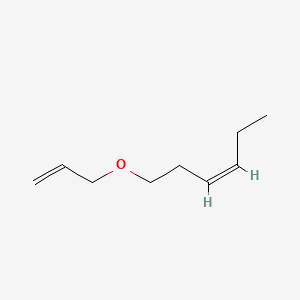
![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)
